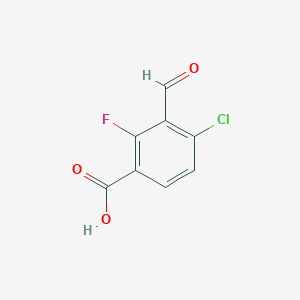

4-Chloro-2-fluoro-3-formylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-3-formylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFO3/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNORIKXFCONOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Fluoro 3 Formylbenzoic Acid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 4-chloro-2-fluoro-3-formylbenzoic acid reveals several potential disconnection points. The formyl group can be considered a primary target for disconnection, as it can be introduced through various formylation reactions. Similarly, the chloro and fluoro groups can be disconnected, leading back to a simpler benzoic acid precursor. A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests that a commercially available or readily synthesized di-substituted benzoic acid, such as 2-fluorobenzoic acid or 4-chloro-2-fluorobenzoic acid, could serve as a key intermediate. The subsequent introduction of the remaining functional groups would then depend on the directing effects of the existing substituents.

Precursor Synthesis and Functional Group Interconversions

The synthesis of the target molecule relies on the availability of appropriately substituted benzoic acid precursors. The following sections detail common approaches for introducing the necessary halogen and formyl functionalities onto a benzoic acid scaffold.

Approaches to Halogenation of Benzoic Acid Derivatives

The introduction of halogen atoms onto a benzoic acid ring is a fundamental transformation in organic synthesis. The carboxyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. numberanalytics.com However, the presence of other substituents can influence the regiochemical outcome.

Electrophilic Halogenation: Direct halogenation of benzoic acid with reagents like Cl₂ or Br₂ in the presence of a Lewis acid catalyst such as FeCl₃ or AlCl₃ typically yields the meta-substituted product. embibe.comutexas.edu For instance, the chlorination of benzoic acid would primarily produce 3-chlorobenzoic acid. Achieving a different substitution pattern often requires a multi-step sequence or the use of a starting material with pre-existing directing groups.

Sandmeyer and Related Reactions: A versatile method for introducing halogens involves the diazotization of an amino group, followed by treatment with a copper(I) halide (Sandmeyer reaction) or other halogen sources. For example, starting from an aminobenzoic acid, one can introduce a fluorine atom via the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. This approach offers excellent regiocontrol based on the position of the initial amino group.

Halogenation of Activated Precursors: In some cases, it is advantageous to perform halogenation on a more activated precursor, such as a phenol (B47542) or aniline (B41778) derivative, and then convert another functional group into the carboxylic acid. For instance, the oxidation of a methyl group on a halogenated toluene (B28343) derivative can yield the corresponding benzoic acid. google.com

| Method | Reagents | Typical Product from Benzoic Acid | Reference |

| Electrophilic Chlorination | Cl₂, FeCl₃ | 3-Chlorobenzoic Acid | embibe.com |

| Sandmeyer Reaction (for Cl) | 1. NaNO₂, HCl; 2. CuCl | Chloro-substituted benzoic acid (regioisomer depends on starting amine) | N/A |

| Balz-Schiemann Reaction (for F) | 1. NaNO₂, HBF₄; 2. Heat | Fluoro-substituted benzoic acid (regioisomer depends on starting amine) | N/A |

Strategies for Formylation of Benzoic Acid Scaffolds

The introduction of a formyl group onto a benzoic acid ring presents a significant challenge due to the deactivating nature of the carboxyl group. Several methods can be employed to achieve this transformation.

Vilsmeier-Haack Reaction: This reaction typically requires an electron-rich aromatic ring. Therefore, direct formylation of benzoic acid itself is generally not feasible. However, if the ring is sufficiently activated by other substituents, this reaction can be a viable option. The Vilsmeier-Haack reagent is generated from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride. wikipedia.org

Gattermann-Koch and Gattermann Reactions: The Gattermann-Koch reaction utilizes carbon monoxide and hydrochloric acid in the presence of a copper(I) chloride and aluminum chloride catalyst to introduce a formyl group. A related method, the Gattermann reaction, uses hydrogen cyanide and a Lewis acid. These methods are generally applicable to activated aromatic systems. embibe.com

Formylation via Lithiation: A powerful strategy for introducing a formyl group at a specific position is through directed ortho-metalation, which is discussed in more detail in section 2.3.1. semanticscholar.orgrsc.orgresearchgate.netresearchgate.net

Oxidation of a Methyl Group: A two-step process involving the benzylic halogenation of a methylbenzoic acid followed by hydrolysis can yield the corresponding formylbenzoic acid. google.com

| Method | Reagents | Applicability to Benzoic Acid Scaffolds | Reference |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Generally requires an activated ring. wikipedia.org | wikipedia.org |

| Gattermann-Koch Reaction | CO, HCl, AlCl₃, CuCl | Requires activated systems. embibe.com | embibe.com |

| Directed ortho-Metalation | Organolithium reagent, then a formylating agent | Highly regioselective, applicable to substituted benzoic acids. semanticscholar.orgrsc.org | semanticscholar.orgrsc.org |

| Oxidation of a Methyl Group | 1. NBS or Cl₂/light; 2. H₂O | Requires a methyl-substituted precursor. google.com | google.com |

Regioselective Introduction of Chloro, Fluoro, and Formyl Groups

Achieving the specific 1,2,3,4-substitution pattern of this compound requires precise control over the regioselectivity of each reaction step. The interplay between the directing effects of the existing substituents is crucial.

Ortho-Lithiation and Directed Metalation Strategies for Substituted Benzoic Acids

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. semanticscholar.orgrsc.orgresearchgate.netresearchgate.net The carboxylate group, formed by the deprotonation of the carboxylic acid with an organolithium reagent, can direct the lithiation to the ortho position. semanticscholar.orgrsc.orgresearchgate.netresearchgate.net This lithiated intermediate can then be trapped with an electrophile, such as N,N-dimethylformamide (DMF), to introduce a formyl group.

In the context of synthesizing this compound, a potential strategy would involve the directed lithiation of 4-chloro-2-fluorobenzoic acid. The carboxylate group would direct the lithiation to the C3 position, which is ortho to the carboxyl group and flanked by the chloro and fluoro substituents. Subsequent quenching with a formylating agent would yield the desired product. Studies have shown that in dihalogenated benzoic acids, lithiation often occurs at the position flanked by both halogen substituents. rsc.org

The choice of the organolithium reagent and reaction conditions is critical for the success of this strategy. Strongly basic reagents like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) are often employed at low temperatures. semanticscholar.orgrsc.orgresearchgate.netresearchgate.netorganic-chemistry.org

Electrophilic Aromatic Substitution with Controlled Regioselectivity

While the carboxyl group is a meta-director, the halogen substituents are ortho, para-directors, albeit deactivating. wikipedia.org The combined electronic and steric effects of the existing substituents on the aromatic ring will determine the position of further electrophilic attack. wikipedia.org

For a precursor like 2,4-dichlorobenzoic acid, nitration followed by reduction and subsequent Sandmeyer or Schiemann reaction could be a viable route to introduce the fluoro and formyl groups. However, predicting the regiochemical outcome of electrophilic substitution on a polysubstituted benzene (B151609) ring can be complex. The activating or deactivating nature of each substituent, along with their directing effects, must be considered. wikipedia.org In general, activating groups have a stronger influence on the regioselectivity than deactivating groups.

The synthesis of polysubstituted benzoic acids often requires a multi-step approach, where the order of introduction of the functional groups is carefully planned to achieve the desired regiochemistry. nih.gov For instance, starting with a precursor where the desired substitution pattern is already established or can be readily achieved through reliable reactions is often the most efficient strategy.

Multi-Step Synthetic Pathways to this compound

Several multi-step synthetic routes can be devised for the preparation of this compound, often starting from more readily available precursors. These pathways typically involve a sequence of reactions to build the desired functionality onto the aromatic ring.

One plausible and commonly employed strategy begins with a substituted toluene derivative, which is then elaborated to the final product. A representative synthetic sequence is outlined below:

Route 1: From 2-Chloro-6-fluorotoluene (B1346809)

This pathway involves the introduction of the formyl group onto the 2-chloro-6-fluorotoluene core, followed by the oxidation of the methyl group to a carboxylic acid.

Step 1: Formylation of 2-Chloro-6-fluorotoluene. The introduction of a formyl group at the position ortho to the fluorine and meta to the chlorine can be challenging due to the deactivating nature of the halogens. A common method for such transformations is the Vilsmeier-Haack reaction . This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). niscpr.res.inijpcbs.comnrochemistry.comorganic-chemistry.orgwikipedia.org While the aromatic ring is electron-deficient, the reaction can be driven to completion under appropriate conditions, often requiring elevated temperatures. An alternative approach is directed ortho-metalation (DoM) , where the fluorine atom can direct lithiation to the adjacent position, followed by quenching with a formylating agent like DMF. organic-chemistry.orgwikipedia.orgharvard.eduorganic-chemistry.org

Step 2: Oxidation of 4-Chloro-2-fluoro-3-methylbenzaldehyde. The resulting aldehyde from the previous step can then be oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation. A common and effective method is the use of potassium permanganate (B83412) (KMnO₄) in a neutral or slightly alkaline medium. Other oxidizing agents like chromium trioxide (CrO₃) can also be used.

A summary of the reaction conditions for this proposed pathway is presented in the table below.

| Step | Reaction | Reagents and Conditions | Starting Material | Intermediate/Product |

| 1 | Vilsmeier-Haack Formylation | DMF, POCl₃, heat | 2-Chloro-6-fluorotoluene | 4-Chloro-2-fluoro-3-methylbenzaldehyde |

| 2 | Oxidation | KMnO₄, H₂O, heat | 4-Chloro-2-fluoro-3-methylbenzaldehyde | This compound |

Route 2: From a Substituted Aniline

An alternative strategy can commence from a suitably substituted aniline, which offers different synthetic handles for the introduction of the required functional groups.

Step 1: Synthesis of a Diazonium Salt. Starting with 3-amino-4-chloro-2-fluorobenzoic acid, a diazonium salt can be prepared by treatment with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C).

Step 2: Sandmeyer-type Formylation. The resulting diazonium salt can then be subjected to a Sandmeyer-type reaction to introduce the formyl group. This can be achieved by reacting the diazonium salt with a source of the formyl group, often in the presence of a copper catalyst.

Exploration of Novel Synthetic Routes and Process Optimization for this compound

Research into the synthesis of complex substituted benzoic acids is continuously evolving, with a focus on improving efficiency, reducing step counts, and employing more environmentally benign methodologies.

Novel Synthetic Approaches:

Modern synthetic organic chemistry offers several innovative strategies that could be applied to the synthesis of this compound.

C-H Activation/Functionalization: A highly attractive and atom-economical approach would be the direct C-H formylation of 4-chloro-2-fluorobenzoic acid. This would bypass the need for pre-functionalized starting materials. While challenging on such an electron-deficient substrate, recent advances in transition-metal-catalyzed C-H activation, using catalysts based on metals like palladium, rhodium, or iridium, could potentially enable this transformation. The carboxylic acid group itself can act as a directing group to guide the formylation to the ortho position.

Flow Chemistry: The use of microreactor or flow chemistry technology offers significant advantages for process optimization. Reactions that are difficult or hazardous to scale up in traditional batch reactors, such as those involving highly reactive intermediates or exothermic processes, can often be performed more safely and efficiently in a continuous flow setup. For the synthesis of this compound, steps like nitration, diazotization, or reactions involving organometallic intermediates could be significantly improved through the precise control of reaction parameters (temperature, pressure, reaction time) offered by flow chemistry.

Process Optimization:

The optimization of existing synthetic routes is crucial for the large-scale and cost-effective production of this compound.

Catalyst Screening: For steps involving catalysis, such as a potential C-H formylation or a Sandmeyer reaction, a thorough screening of different catalysts and ligands is essential to identify the most active and selective system. This can lead to higher yields, lower catalyst loadings, and milder reaction conditions.

Solvent and Reagent Selection: The choice of solvents and reagents can have a significant impact on reaction efficiency, product purity, and environmental footprint. The replacement of hazardous solvents with greener alternatives and the use of more efficient and less toxic reagents are key aspects of process optimization.

Purification Techniques: The development of efficient purification methods is critical for obtaining the final product in high purity. This can involve the optimization of crystallization conditions, the use of chromatography, or the implementation of other advanced separation techniques.

The table below summarizes potential novel approaches and optimization strategies.

| Approach/Strategy | Description | Potential Advantages |

| C-H Activation/Formylation | Direct formylation of 4-chloro-2-fluorobenzoic acid using a transition metal catalyst. | Reduced step count, increased atom economy. |

| Flow Chemistry | Performing key reaction steps in a continuous flow microreactor system. | Enhanced safety, better control of reaction parameters, potential for higher yields and purity. |

| Catalyst and Ligand Screening | Systematic evaluation of different catalytic systems for key transformations. | Improved reaction efficiency, selectivity, and cost-effectiveness. |

| Green Chemistry Principles | Utilization of safer solvents, less toxic reagents, and energy-efficient processes. | Reduced environmental impact and improved process safety. |

Chemical Transformations and Reaction Pathways of 4 Chloro 2 Fluoro 3 Formylbenzoic Acid

Reactivity Profile of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

The carboxylic acid functionality of 4-chloro-2-fluoro-3-formylbenzoic acid can be readily converted to its corresponding esters and amides, which are pivotal in the synthesis of more complex molecules and active pharmaceutical ingredients.

Esterification: Esterification is commonly achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For example, the reaction of 4-fluorobenzoic acid with ethanol (B145695) in the presence of sulfuric acid yields the corresponding ethyl ester. globalscientificjournal.com This method is applicable to a wide range of alcohols.

Amidation: Amidation reactions typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. Common activating agents include thionyl chloride to form an acyl chloride, or coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). These methods are effective for a broad spectrum of primary and secondary amines. nih.gov

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| Esterification | This compound, Methanol | H₂SO₄ (catalyst), Reflux | Methyl 4-chloro-2-fluoro-3-formylbenzoate |

| Amidation | This compound, Benzylamine | HBTU, DIPEA, DMF | N-Benzyl-4-chloro-2-fluoro-3-formylbenzamide |

| Amidation | This compound, Aniline (B41778) | SOCl₂, then aniline | N-Phenyl-4-chloro-2-fluoro-3-formylbenzamide |

Decarboxylation Studies

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from benzoic acid derivatives typically requires high temperatures. The presence of ortho-substituents can influence the reaction conditions. researchgate.net For instance, the decarboxylation of phthalic acid to benzoic acid can be achieved by heating. doubtnut.com Catalytic methods, such as the use of silver salts in DMSO, have been shown to promote the protodecarboxylation of a variety of ortho-substituted benzoic acids under milder conditions. rsc.org The electron-withdrawing nature of the chloro, fluoro, and formyl groups on this compound would likely necessitate a catalyst or forcing thermal conditions to achieve efficient decarboxylation.

Transformations Involving the Aldehyde Functionality

The aldehyde group is a highly reactive functional group that readily participates in nucleophilic additions and condensation reactions, and can also be either oxidized or reduced.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by a variety of nucleophiles. Two notable examples are the Wittig reaction and the Knoevenagel condensation.

Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones. wikipedia.org The reaction involves a phosphonium (B103445) ylide, which is a compound with opposite charges on adjacent atoms. libretexts.org The ylide acts as a nucleophile, attacking the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com

Knoevenagel Condensation: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org The active hydrogen compound typically has the form Z-CH₂-Z, where Z is an electron-withdrawing group such as a nitro, cyano, or ester group. The reaction is usually catalyzed by a weak base.

Table 2: Illustrative Nucleophilic Addition Reactions

| Reaction Type | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| Wittig Reaction | This compound, Methyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi), THF | 4-Chloro-2-fluoro-3-vinylbenzoic acid |

| Knoevenagel Condensation | This compound, Diethyl malonate | Piperidine (catalyst), Ethanol, Reflux | Diethyl 2-((4-chloro-2-fluoro-3-carboxyphenyl)methylene)malonate |

Condensation Reactions (e.g., Imine, Oxime Formation)

The aldehyde functionality readily undergoes condensation reactions with primary amines and hydroxylamine (B1172632) to form imines (Schiff bases) and oximes, respectively.

Imine Formation: The reaction of an aldehyde with a primary amine yields an imine. This reaction is often catalyzed by a small amount of acid. For example, the reaction of 4-chloro benzaldehyde (B42025) with 2-amino-4-(p-ethoxyphenyl)oxazole has been reported. researchgate.net A wide variety of anilines can be used to synthesize Schiff bases. nih.govnih.gov

Oxime Formation: Oximes are formed through the reaction of an aldehyde or ketone with hydroxylamine. globalscientificjournal.com The reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride has been studied, leading to the formation of an oxime intermediate. alayen.edu.iq

Table 3: Representative Condensation Reactions

| Reaction Type | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| Imine Formation | This compound, p-Toluidine | Acetic acid (catalyst), Ethanol, Reflux | 4-Chloro-2-fluoro-3-((p-tolylimino)methyl)benzoic acid |

| Oxime Formation | This compound, Hydroxylamine hydrochloride | Sodium acetate, Ethanol, Reflux | 4-Chloro-2-fluoro-3-(hydroxyiminomethyl)benzoic acid |

Redox Chemistry of the Aldehyde Group

The aldehyde group can be either oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to further functionalize the molecule.

Oxidation: The formyl group can be oxidized to a carboxylic acid group using various oxidizing agents. For instance, benzaldehydes can be oxidized to their corresponding benzoic acids by Desulfovibrio strains. nih.gov Chemical methods often employ reagents like potassium permanganate (B83412) or chromium trioxide. Selenium-catalyzed oxidation with hydrogen peroxide offers a greener alternative. mdpi.com

Reduction: The formyl group can be selectively reduced to a hydroxymethyl group in the presence of the carboxylic acid using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). The carboxylic acid is generally unreactive towards NaBH₄ under standard conditions.

Table 4: Redox Reactions of the Aldehyde Group

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Basic solution, heat | 4-Chloro-2-fluoro-1,3-benzenedicarboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) | Methanol, room temperature | 4-Chloro-2-fluoro-3-(hydroxymethyl)benzoic acid |

Reactivity of Halogen Substituents.

The benzene (B151609) ring of this compound is substituted with two halogen atoms, chlorine and fluorine. Their reactivity in substitution reactions is significantly influenced by the electronic nature of the aromatic ring, which is rendered electron-poor by the presence of the formyl and carboxylic acid groups. This electronic deficiency is crucial for activating the halogen substituents towards certain types of reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strong electron-withdrawing groups. broadinstitute.org In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. broadinstitute.org The subsequent departure of the leaving group restores the aromaticity of the ring.

For this compound, both the chloro and fluoro substituents can act as leaving groups. The rate of SNAr reactions is generally dependent on the electronegativity of the halogen, with the reactivity order being F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine. libretexts.org

A closely related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, serves as an excellent model for the reactivity of the target molecule in SNAr reactions. This compound has been successfully used in the solid-phase synthesis of various nitrogen-containing heterocycles. nih.gov In these syntheses, the 4-chloro-2-fluoro-5-nitrobenzoic acid is first immobilized on a resin. Subsequently, the chlorine atom is displaced by various amine nucleophiles. nih.gov This selective substitution of the chloro group in the presence of the fluoro group is a notable feature. The nitro group in this analog is a powerful electron-withdrawing group that strongly activates the aromatic ring for nucleophilic attack. The formyl and carboxylic acid groups on this compound also have an activating effect, suggesting that it too should be susceptible to SNAr reactions, particularly at the carbon bearing the chlorine atom.

The general scheme for an SNAr reaction on a related scaffold, 2,4-dichloroquinazoline, shows regioselective substitution at the 4-position, which is attributed to the higher LUMO coefficient at this carbon, making it more susceptible to nucleophilic attack. nih.gov This principle can be extended to this compound, where the electronic environment created by the substituents will dictate the preferred site of nucleophilic attack.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on a Related Scaffold This table presents examples of SNAr reactions on 4-Chloro-2-fluoro-5-nitrobenzoic acid, a structurally similar compound, to illustrate the potential reactivity of the halogen substituents.

| Starting Material | Nucleophile | Product | Reference |

| 4-Chloro-2-fluoro-5-nitrobenzoic acid (resin-bound) | Various amines | Resin-bound 2-fluoro-5-nitro-4-(amino)benzoic acid | nih.gov |

| 2,4-dichloroquinazoline | Primary/secondary amines | 2-chloro-4-aminoquinazoline derivatives | nih.gov |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for Aryl Halide Functionalization.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the functionalization of aryl halides. libretexts.orgwikipedia.org The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl, which is opposite to that of SNAr reactions. Both the chloro and fluoro groups on this compound can potentially participate in cross-coupling reactions, though the C-Cl bond is significantly more reactive than the C-F bond under typical palladium-catalyzed conditions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.org This reaction is highly versatile for creating biaryl structures. It is plausible that this compound could undergo selective Suzuki-Miyaura coupling at the C-Cl bond with various aryl or vinyl boronic acids. The reaction would typically employ a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand, and a base such as Na₂CO₃, K₂CO₃, or Cs₂CO₃. libretexts.orgrsc.org While specific examples with this compound are not readily found in the searched literature, reactions with structurally similar chloro-fluoro-substituted aromatics are well-documented. bohrium.comresearchgate.net For instance, the Suzuki-Miyaura coupling of 4-chloroanisole (B146269) with phenylboronic acid has been studied to optimize catalytic conditions. researchgate.net

Sonogashira Coupling:

The Sonogashira coupling reaction is another cornerstone of cross-coupling chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org Similar to the Suzuki-Miyaura coupling, the C-Cl bond of this compound would be the expected site of reaction. The coupling of various aryl chlorides with terminal alkynes has been achieved, often requiring more robust catalytic systems compared to the corresponding aryl bromides or iodides. researchgate.net The reaction of 4-chloro-2-trichloromethylquinazoline with phenylacetylene (B144264) has been reported, though it presented challenges due to the nature of the substituents. researchgate.net This indicates that the specific electronic and steric environment of the substrate is critical for a successful Sonogashira coupling.

Table 2: Representative Cross-Coupling Reactions on Structurally Similar Scaffolds This table provides examples of Suzuki-Miyaura and Sonogashira reactions on related aryl halides to illustrate the potential for C-C bond formation.

| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

| Suzuki-Miyaura | 4-Bromochlorobenzene | Phenylboronic acid | Pd catalyst, KOH, Ethanol | 4-Chloro-1,1'-biphenyl | chemspider.com |

| Suzuki-Miyaura | 4-Chloroanisole | Phenylboronic acid | Pd catalyst, Base | 4-Methoxybiphenyl | researchgate.net |

| Sonogashira | 4-Chloro-2-trichloromethylquinazoline | Phenylacetylene | Pd(OAc)₂, Cs₂CO₃, DMF | 4-Alkynylquinazoline | researchgate.net |

| Sonogashira | Aryl Chlorides | Terminal Alkynes | Oxime-Palladacycle, Water, Microwave | Aryl-substituted alkynes | researchgate.net |

Synergistic Reactivity in Multi-Component Reactions.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org The unique combination of a carboxylic acid and an aldehyde group in this compound makes it an ideal candidate for several important MCRs, such as the Ugi and Passerini reactions.

Ugi Reaction:

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide derivative. libretexts.orgnih.gov In this context, this compound can serve as both the aldehyde and the carboxylic acid component in a three-component variation of the Ugi reaction. The reaction with an amine and an isocyanide would likely proceed through the initial formation of an imine between the formyl group and the amine, followed by intramolecular attack of the carboxylate and subsequent reaction with the isocyanide. This would lead to the formation of complex heterocyclic structures, such as isoindolinone derivatives. The use of 2-formylbenzoic acid in Ugi-type reactions to generate highly functionalized lactams has been demonstrated. beilstein-journals.org

Passerini Reaction:

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.org Similar to the Ugi reaction, this compound contains both the required carboxylic acid and aldehyde functionalities. An intramolecular Passerini-type reaction could potentially occur, or it could react with an external isocyanide in a self-condensation manner, although such reactivity would depend on the specific reaction conditions. The use of 2-formylbenzoic acid in a Passerini-type reaction with an arylglyoxal and an isocyanide has been shown to be influenced by the solvent, leading to different cyclized products. nih.gov

Table 3: Representative Multi-Component Reactions with Structurally Related Benzoic Acids This table showcases examples of multi-component reactions involving substituted benzoic acids, highlighting the synthetic potential of this compound.

| Reaction Type | Benzoic Acid Derivative | Other Components | Product Type | Reference |

| Ugi 3-Component | 2-Formylbenzoic acid | Diamines, Isocyanides | Tetrahydrodiisoindoloquinoxalinecarboxamides | beilstein-journals.org |

| Ugi 4-Component | Carboxylic Acid | Aldehyde, Amine, Isocyanide | α-Acylamino carboxamide | libretexts.orgnih.gov |

| Passerini 3-Component | Carboxylic Acid | Aldehyde, Isocyanide | α-Acyloxy carboxamide | wikipedia.org |

| Passerini-type | 2-Formylbenzoic acid | Arylglyoxal, Isocyanide | Fused heterocyclic systems | nih.gov |

Derivatization Strategies and Analogue Synthesis for Research Exploration

Synthesis of Structural Analogues via Modification of Functional Groups of 4-Chloro-2-fluoro-3-formylbenzoic Acid

The presence of distinct and reactive functional groups—a carboxylic acid and an aldehyde—on the this compound molecule allows for a variety of chemical transformations. These groups can be selectively targeted to create a diverse range of structural analogues.

The carboxylic acid moiety is a versatile handle for derivatization. Standard coupling methods can be employed to convert the carboxylic acid into esters or amides. masterorganicchemistry.com Esterification, typically achieved by reacting the acid with an alcohol under acidic conditions or via an activated intermediate, can be used to modulate the compound's lipophilicity and cell permeability. Amide bond formation, one of the most common reactions in medicinal chemistry, can be accomplished by treating the carboxylic acid with a primary or secondary amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). nih.gov This approach allows for the introduction of a vast array of substituents to explore new binding interactions with biological targets.

The aldehyde group offers another reactive site for structural modification. It can undergo nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbonyl carbon. ncert.nic.in A common transformation is the reduction of the aldehyde to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This converts the planar aldehyde into a more flexible hydroxymethyl group, which can introduce new hydrogen bonding capabilities. Conversely, the aldehyde can be oxidized to a second carboxylic acid group, creating a dicarboxylic acid derivative. Furthermore, the aldehyde can react with primary amines to form Schiff bases (imines), which can be stable or serve as intermediates for further reactions, such as reductive amination to form secondary amines.

The halogenated aromatic ring itself can be a site for modification, primarily through nucleophilic aromatic substitution of the chlorine atom, although this often requires harsh reaction conditions. The electron-withdrawing nature of the aldehyde and carboxylic acid groups deactivates the ring towards electrophilic substitution. organicmystery.com

Below are tables summarizing potential derivatization reactions for the functional groups of this compound.

Table 1: Derivatization of the Carboxylic Acid Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Alcohol (R-OH), Acid catalyst | Ester (-COOR) |

| Amidation | Amine (RNH₂), Coupling agent (e.g., EDCI) | Amide (-CONHR) |

Table 2: Derivatization of the Aldehyde Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid (-COOH) |

| Schiff Base Formation | Primary Amine (RNH₂) | Imine (-CH=NR) |

| Reductive Amination | Primary Amine (RNH₂), NaBH₃CN | Secondary Amine (-CH₂NHR) |

Library Synthesis Exploiting the Bifunctional Nature of the Compound

The bifunctional character of this compound, possessing both an aldehyde and a carboxylic acid, makes it an ideal scaffold for the construction of small-molecule libraries in combinatorial chemistry. youtube.com Combinatorial chemistry enables the rapid synthesis of a large number of structurally related compounds, which is a powerful strategy in drug discovery for lead identification and optimization. nih.gov

The differential reactivity of the carboxylic acid and aldehyde groups allows for orthogonal or sequential chemical modifications. For instance, in solid-phase synthesis, the carboxylic acid can be used as an anchor to attach the molecule to a resin support. nih.gov Once immobilized, the aldehyde group is exposed and can be reacted with a diverse set of building blocks. After this diversification step, the ester linkage to the resin can be cleaved to release the final products.

Alternatively, a solution-phase library synthesis can be envisioned. One functional group can be selectively reacted while the other is temporarily protected. For example, the aldehyde could be protected as an acetal. The free carboxylic acid can then be coupled with a library of amines to create a set of amide derivatives. Following deprotection of the acetal, the now-free aldehyde can be reacted with a second library of reagents, such as hydrazines or hydroxylamines, to generate a large grid of final compounds. This approach, which involves combining different sets of building blocks, can generate vast chemical diversity from a single, versatile starting material. mdpi.org

Table 3: Illustrative Strategy for Library Synthesis

| Step | Action | Functional Group Targeted | Purpose |

|---|---|---|---|

| 1 | Attach to solid support | Carboxylic Acid | Immobilization for streamlined synthesis and purification. |

| 2 | React with Library A (e.g., amines) | Aldehyde | Introduce first point of diversity via reductive amination. |

| 3 | Cleave from support | Ester linkage | Release the semi-diversified products into solution. |

Preparation of Chiral Derivatives and Stereoselective Syntheses

The introduction of chirality is a critical aspect of drug design, as different enantiomers of a molecule can have vastly different biological activities. sciencedaily.com this compound, being an achiral molecule, can be converted into chiral derivatives through stereoselective synthesis.

The aldehyde group is the most common target for introducing a chiral center. Asymmetric reduction of the aldehyde to a primary alcohol can yield a chiral secondary alcohol. This can be achieved using chiral reducing agents or through biocatalysis with enzymes like alcohol dehydrogenases, which are known to reduce aromatic ketones and aldehydes with high enantioselectivity. nih.gov

Another modern approach involves the catalytic synthesis of chiral hydroxycarbanions from aldehydes. kanazawa-u.ac.jp This method can generate versatile chiral intermediates that can then be reacted with various electrophiles to produce a range of complex chiral molecules. sciencedaily.com

Furthermore, chiral auxiliaries can be employed. Reaction of the aldehyde with a chiral amine or hydrazine (B178648) can produce a chiral imine or hydrazone. Similarly, the carboxylic acid can be coupled with a chiral alcohol or amine to form a chiral ester or amide. While the newly formed stereocenter might not be on the core scaffold itself, the chiral auxiliary can influence subsequent reactions or provide diastereomeric products that can be separated.

Table 4: General Approaches for Stereoselective Synthesis

| Strategy | Functional Group Targeted | Chiral Reagent/Catalyst | Resulting Chiral Moiety |

|---|---|---|---|

| Asymmetric Reduction | Aldehyde | Chiral Borane Reagents or Biocatalyst (e.g., ADH) | Chiral Secondary Alcohol |

| Asymmetric Nucleophilic Addition | Aldehyde | Chiral Organometallic Reagent | Chiral Secondary Alcohol |

| Chiral Derivatization | Aldehyde | Chiral Amine | Chiral Imine/Amine |

Development of Conjugates and Probes Utilizing this compound

The functional handles on this compound make it a suitable candidate for the development of chemical probes and bioconjugates. These tools are invaluable for studying biological systems, identifying drug targets, and elucidating mechanisms of action.

The carboxylic acid is a particularly useful functional group for conjugation. Using standard coupling chemistry (e.g., EDC/NHS activation), the molecule can be covalently linked to the amine groups of lysine (B10760008) residues or the N-terminus of proteins and peptides. youtube.com This can be used to create targeted drug-delivery systems or to attach the molecule to a larger carrier. Studies on substituted benzoic acids have shown that factors like lipophilicity and steric bulk can influence the efficiency of such conjugations. nih.gov

The aldehyde group provides an alternative route for conjugation through bioorthogonal chemistry. acs.org For example, it can react with molecules containing an aminooxy or hydrazine functional group to form stable oxime or hydrazone linkages, respectively. This type of reaction is highly specific and can occur in complex biological environments without interfering with native biochemical processes.

By attaching a reporter tag, this compound can be converted into a chemical probe. A fluorophore could be attached to visualize the molecule's localization in cells, a biotin (B1667282) tag could be added for affinity purification of its binding partners, or a radioactive isotope could be incorporated for use in imaging techniques like Positron Emission Tomography (PET). acs.orgacs.org For instance, a fluorescent dye with an amine handle could be coupled to the carboxylic acid, or an aminooxy-functionalized fluorophore could be ligated to the aldehyde. Such probes are essential for high-throughput screening and for understanding the interactions of small molecules within a biological context. nih.gov

Table 5: Components of a Potential Chemical Probe

| Component | Role | Potential Functional Group for Attachment | Example |

|---|---|---|---|

| Core Scaffold | Binds to the biological target of interest. | N/A | This compound |

| Linker | Provides spatial separation between the core and the tag. | Carboxylic Acid or Aldehyde | Polyethylene glycol (PEG) chain |

| Reporter Tag | Enables detection and measurement. | Carboxylic Acid or Aldehyde | Fluorescein, Biotin, ¹⁸F |

Advanced Spectroscopic and Structural Characterization Methodologies

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it is possible to map out the carbon-hydrogen framework and the electronic environment of the fluorine atom.

While a dedicated spectrum for 4-Chloro-2-fluoro-3-formylbenzoic acid is not published, the expected chemical shifts can be predicted based on established data for substituted benzoic acids and benzaldehydes. rsc.orgmit.edu The electron-withdrawing nature of the carboxylic acid, formyl, chloro, and fluoro groups will significantly influence the chemical shifts of the remaining aromatic protons and carbons. mit.edudocbrown.infodocbrown.info

Proton (¹H) NMR: The molecule has two aromatic protons and one proton each for the carboxylic acid and aldehyde groups.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and would appear as a broad singlet far downfield, typically in the range of 10-13 ppm. docbrown.info

Aldehyde Proton (-CHO): The aldehyde proton is also significantly deshielded and is expected to resonate as a singlet between 9.5 and 10.5 ppm.

Aromatic Protons (Ar-H): The two aromatic protons are on a highly substituted ring. Their chemical shifts would likely fall between 7.5 and 8.5 ppm. They would appear as doublets due to coupling with each other and may exhibit further splitting from long-range coupling to the fluorine atom.

Carbon-13 (¹³C) NMR: The molecule contains eight distinct carbon environments.

Carboxylic Carbon (-COOH): This carbon is expected in the 165-175 ppm range. docbrown.info

Aldehyde Carbon (-CHO): The formyl carbon typically appears in the highly deshielded region of 185-195 ppm.

Aromatic Carbons (Ar-C): The six aromatic carbons would have distinct signals. The carbons directly bonded to the electronegative fluorine and chlorine atoms (C-F and C-Cl) and the electron-withdrawing carbonyl groups will be significantly deshielded. The C-F bond will also introduce characteristic carbon-fluorine coupling constants (J-coupling), which are invaluable for assignment.

Fluorine-19 (¹⁹F) NMR: This technique is highly sensitive to the local electronic environment of the fluorine atom. For a fluorine atom on a benzene (B151609) ring, the chemical shift provides information about the nature and position of other substituents. In this case, a single resonance would be expected, with its specific chemical shift influenced by the adjacent chloro and formyl groups.

Table 1: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Carboxylic Acid (¹H) | 10.0 - 13.0 | Broad Singlet | Highly deshielded, subject to concentration and solvent effects. |

| Aldehyde (¹H) | 9.5 - 10.5 | Singlet | Characteristic chemical shift for formyl protons. |

| Aromatic (¹H) | 7.5 - 8.5 | Doublets | Two distinct signals, likely showing complex splitting due to H-H and H-F coupling. |

| Carboxylic Acid (¹³C) | 165 - 175 | Singlet | Typical range for a benzoic acid derivative. docbrown.info |

| Aldehyde (¹³C) | 185 - 195 | Singlet | Characteristic deshielded signal for a formyl carbon. |

| Aromatic (¹³C) | 115 - 160 | Multiple Signals | Complex region with signals influenced by all substituents. C-F and C-Cl bonds cause significant shifts. |

| Aromatic (¹⁹F) | Varies | Singlet/Multiplet | Chemical shift is highly dependent on the substitution pattern. |

Note: These are estimated values based on principles of NMR and data from analogous structures. Actual experimental values may vary.

To unambiguously assign the predicted signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for this molecule. It reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. For instance, it would show correlations from the aldehyde proton to the adjacent aromatic carbons (C-3 and C-4), and from the aromatic protons to their neighboring carbons, thereby confirming the substitution pattern on the benzene ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. nih.gov

The molecular formula for this compound is C₈H₄ClFO₃, giving a monoisotopic mass of approximately 201.98 Da.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine. libretexts.org Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. libretexts.org This results in two peaks for the molecular ion (M⁺ and M+2) separated by 2 m/z units, with a characteristic intensity ratio of 3:1, confirming the presence of a single chlorine atom. libretexts.org

Common fragmentation pathways for benzoic acids under electron ionization (EI) would likely involve:

Loss of the hydroxyl radical (•OH) from the carboxylic acid group.

Loss of the entire carboxyl group (•COOH).

Decarbonylation (loss of CO) from the aldehyde or carboxylic acid group.

Loss of halogen atoms (Cl• or F•).

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netrsc.orgresearchgate.net

For this compound, the key expected vibrational bands are:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the FT-IR spectrum, typically from 2500 to 3300 cm⁻¹, is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. spectroscopyonline.com

C=O Stretch (Carbonyls): Two distinct C=O stretching bands would be expected. The carboxylic acid C=O stretch typically appears around 1710-1680 cm⁻¹ for aromatic acids due to conjugation. spectroscopyonline.com The aldehyde C=O stretch would be found at a similar or slightly higher frequency, generally in the 1715-1695 cm⁻¹ range.

C-H Stretch (Aldehyde): The aldehyde C-H bond shows characteristic, and often weak, stretching bands around 2850 and 2750 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene ring.

C-O Stretch (Carboxylic Acid): A strong band between 1320 and 1210 cm⁻¹ is due to the C-O single bond stretch. spectroscopyonline.com

C-F and C-Cl Stretches: The carbon-fluorine stretch is typically a strong band in the 1250-1000 cm⁻¹ region, while the carbon-chlorine stretch appears at lower frequencies, usually between 800 and 600 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aldehyde | C-H Stretch | 2880 - 2800 & 2780 - 2700 | Weak to Medium |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong |

| Aldehyde | C=O Stretch | 1715 - 1695 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

| Aryl-Fluorine | C-F Stretch | 1250 - 1000 | Strong |

| Aryl-Chlorine | C-Cl Stretch | 800 - 600 | Medium to Strong |

Note: These are estimated frequency ranges based on data for analogous structures. spectroscopyonline.comiosrjournals.org Actual experimental values can be influenced by the solid-state packing and intermolecular interactions.

Crystallographic Studies for Solid-State Structure Determination of Related Analogs

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself has not been reported, studies on related substituted benzoic acids provide significant insight. researchgate.net

Computational and Theoretical Investigations of Molecular Properties and Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. It provides a good balance between accuracy and computational cost, making it a standard tool for studying substituted benzoic acids.

Selection and Validation of Computational Methodologies (Functionals, Basis Sets)

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For substituted benzoic acids, a common and well-validated approach involves the use of hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-311G(d,p) or 6-311++G(d,p). The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in aromatic systems. The inclusion of polarization functions (d,p) and diffuse functions (++) in the basis set is crucial for accurately modeling the electronic distribution, particularly for electronegative atoms like chlorine and fluorine, and for describing non-covalent interactions.

Validation of the chosen methodology is typically performed by comparing calculated properties, such as geometric parameters or vibrational frequencies, with available experimental data for the same or analogous compounds. For instance, a study on 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid utilized the B3LYP method with 6-311+G and 6-311++G basis sets to calculate optimized molecular geometries and vibrational frequencies, showing good agreement with experimental FTIR and FT-Raman spectra.

Analysis of Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and stability of a molecule. A smaller energy gap suggests higher reactivity.

Below is an illustrative data table of what typical HOMO-LUMO energy values might look like for a substituted benzoic acid, based on DFT calculations.

| Parameter | Illustrative Energy (eV) |

| HOMO Energy | -7.2 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 4.7 |

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict and help interpret spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is a standard approach for calculating NMR chemical shifts.

For 4-chloro-2-fluoro-3-formylbenzoic acid, the predicted ¹H and ¹³C NMR spectra would be influenced by the electronic environment of each nucleus. The proton of the formyl group would likely appear at a significantly downfield chemical shift (around 10 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons would exhibit complex splitting patterns and chemical shifts determined by the combined inductive and resonance effects of the chloro, fluoro, and formyl substituents. Similarly, the chemical shifts of the carbon atoms in the benzene (B151609) ring would be sensitive to the nature and position of the substituents. Recent studies have highlighted that for some substituted benzoic acid esters, conventional prediction protocols for ¹H NMR chemical shifts can be inaccurate, necessitating detailed DFT calculations for a better understanding.

An illustrative table of predicted ¹³C NMR chemical shifts for the aromatic carbons is provided below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-COOH) | ~130 |

| C2 (C-F) | ~160 (J_CF) |

| C3 (C-CHO) | ~135 |

| C4 (C-Cl) | ~138 |

| C5 | ~125 |

| C6 | ~130 |

| C (CHO) | ~190 |

| C (COOH) | ~168 |

Molecular Electrostatic Potential (MEP) Surface Analysis and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red colors typically indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors denote areas of positive potential (electron-poor), which are prone to nucleophilic attack.

Mechanistic Studies of Key Reactions Involving this compound

DFT calculations can be used to model the potential energy surfaces of these reactions, identifying transition states and intermediates. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and selectivity of different reaction pathways. For example, a computational study could elucidate the mechanism of a Suzuki coupling reaction if the molecule were converted to a boronic acid derivative.

Conformational Analysis and Intramolecular Interactions

The conformational landscape of this compound is determined by the rotation around the single bonds connecting the formyl and carboxyl groups to the benzene ring. The relative orientation of these functional groups can significantly impact the molecule's properties and reactivity.

Computational conformational analysis involves systematically rotating these bonds and calculating the energy of the resulting conformers to identify the most stable structures. For substituted benzoic acids, the orientation of the carboxylic acid group (syn or anti relative to the adjacent substituent) is a key conformational feature. In the case of this compound, intramolecular hydrogen bonding between the formyl group's oxygen and the carboxylic acid's hydrogen, or between the fluorine atom and the carboxylic acid's hydrogen, could play a role in stabilizing certain conformations. The steric and electronic interactions between the adjacent fluoro and formyl groups will also be a major determinant of the preferred conformation.

Applications in the Synthesis of Advanced Organic Molecules

Intermediate in the Synthesis of Biologically Active Compounds

The inherent reactivity of 4-Chloro-2-fluoro-3-formylbenzoic acid makes it an important precursor in the development of various biologically active compounds. The presence of ortho-positioned formyl and carboxyl groups, along with the activating and directing effects of the chloro and fluoro substituents, facilitates the construction of diverse heterocyclic scaffolds that are central to many therapeutic agents.

Quinolone and especially fluoroquinolone carboxylic acids are a major class of synthetic antibacterial agents with broad-spectrum activity. nih.govresearchgate.net The core structure of these drugs is the 4-quinolone-3-carboxylic acid moiety. The synthesis of this key scaffold often relies on cyclization reactions of appropriately substituted anilines. Classic methods like the Gould-Jacobs reaction and the Friedländer annulation are instrumental in forming the quinolone ring system. nih.govwikipedia.orgwikipedia.org

The Friedländer synthesis, in particular, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a β-ketoester). wikipedia.orgrsc.orgnih.gov this compound is a well-suited precursor for this reaction. Through a standard synthetic sequence, such as nitration followed by reduction, an amino group can be installed ortho to the formyl group. The resulting 2-amino-3-formylbenzoic acid derivative can then undergo a Friedländer-type condensation and cyclization. This process directly constructs the quinolone ring, incorporating the carboxylic acid at the crucial 3-position, a feature known to be essential for the antibacterial activity of these compounds. almerja.com The chloro and fluoro substituents from the starting material are retained on the benzo ring of the quinolone, which is a common feature in many potent fluoroquinolone drugs. orientjchem.org

Table 1: Key Synthetic Reactions for Quinolone Synthesis

| Reaction Name | Description | Relevance of Precursor |

|---|---|---|

| Friedländer Annulation | Condensation of a 2-aminoaryl aldehyde/ketone with a methylene ketone/ester. wikipedia.orgrsc.org | The ortho-formyl group on the benzoic acid is ideal for this cyclization after introduction of an amino group. |

| Gould-Jacobs Reaction | Reaction of an aniline (B41778) with an alkoxymethylenemalonate ester, followed by thermal cyclization. wikipedia.orgdrugfuture.com | While less direct, derivatives of the title compound could be adapted for this pathway to form 4-hydroxyquinolines. |

Thiazole (B1198619) rings are a common feature in many biologically active compounds, including antifungal, antibacterial, and anti-inflammatory agents. mdpi.comanalis.com.my The Hantzsch thiazole synthesis is a cornerstone method for constructing this heterocycle, typically involving the condensation of an α-haloketone with a thioamide. mdpi.comwikipedia.orgrsc.org

This compound can serve as a versatile starting point for thiazole synthesis. The aldehyde (formyl) functionality can be readily converted into an α-haloketone through established synthetic methods. This transformed intermediate can then participate in a Hantzsch reaction with a thioamide to yield a highly functionalized thiazole derivative, with the substituted phenyl ring at one position and the carboxylic acid available for further modification.

Alternatively, the formyl group itself can be a direct participant in multicomponent reactions to build the thiazole ring. There are methods where aldehydes, amines, and a sulfur source react to form thiazoles, showcasing the utility of the formyl group in heterocyclic construction. organic-chemistry.orgpharmaguideline.com The presence of the carboxylic acid and halogen substituents provides handles for further diversification, allowing for the creation of libraries of novel thiazole-containing compounds for drug discovery programs. analis.com.my

The tetrahydroquinoline scaffold is a privileged structure found in numerous natural products and pharmaceutical agents, exhibiting a wide array of biological activities. nih.govorganic-chemistry.org The synthesis of this heterocyclic system can be efficiently achieved using precursors containing both an aromatic ring and the necessary components for cyclization.

The formyl group of this compound is a key functional handle for building the tetrahydroquinoline core. One prominent strategy is reductive amination. The formyl group can be reacted with a suitable amine to form an imine, which is then reduced in situ to a secondary amine. If the amine partner contains an appropriately positioned activating group, this intermediate can undergo an intramolecular cyclization to form the tetrahydroquinoline ring. nih.gov

Another powerful method is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgjk-sci.com While this typically involves an activated ring system like an indole, variations exist for other aromatics. A derivative of this compound could be elaborated into a β-arylethylamine precursor, which upon reaction with another aldehyde, would cyclize to form a tetrahydroisoquinoline, a related and equally important heterocyclic system. jk-sci.combeilstein-journals.orgnih.gov These strategies highlight the utility of the formyl group in constructing saturated nitrogen-containing heterocycles.

Role in the Design and Synthesis of Agrochemicals

The development of new herbicides and pesticides is crucial for modern agriculture. Substituted aromatic compounds are key components of many agrochemicals. While direct citation is limited, strong evidence from related compounds indicates that the this compound scaffold is highly relevant to the agrochemical industry.

Specifically, the closely related 4-chloro-2-fluoro-3-methoxyphenylboronic acid has been identified as a key intermediate in the synthesis of potent herbicidal compounds. google.comgoogle.com These herbicides often feature a substituted pyridine (B92270) or pyrimidine (B1678525) core linked to the 4-chloro-2-fluorophenyl moiety via a Suzuki coupling reaction. google.com The synthesis of this essential boronic acid intermediate would logically proceed from a precursor like this compound, where the formyl group can be readily modified (e.g., through reduction and methylation, or Baeyer-Villiger oxidation followed by methylation) to the required methoxy (B1213986) group before boronation. The specific substitution pattern of the phenyl ring is critical for the herbicidal activity, making the title compound a valuable starting material for accessing these complex agrochemicals. sigmaaldrich.com

Table 2: Related Compounds in Agrochemical Synthesis

| Precursor/Intermediate | Target Agrochemical Class | Synthetic Utility |

|---|---|---|

| 4-chloro-2-fluoro-3-methoxyphenylboronic acid | Pyridine and Pyrimidine Carboxylate Herbicides | Used in Suzuki coupling reactions to form the final herbicidal product. google.comgoogle.com |

Contribution to the Development of Novel Organic Materials

The synthesis of novel organic materials with tailored electronic, optical, or thermal properties is a rapidly advancing field. Functionalized benzoic acids are important building blocks in this area, particularly for the creation of polymers and liquid crystals. sigmaaldrich.comchemicalbook.com

This compound possesses multiple reactive sites, making it an attractive candidate for the synthesis of new organic materials. The carboxylic acid and formyl groups can both participate in polymerization reactions. For instance, the carboxylic acid can be used for polyester (B1180765) or polyamide formation, while the formyl group can undergo condensation reactions to form polymers with conjugated backbones, such as poly(azomethine)s or poly(phenylene vinylene)s, which are known for their semiconducting and photoluminescent properties.

The combination of the electron-withdrawing formyl, chloro, and fluoro groups with the carboxylate moiety creates a molecule with significant potential for constructing materials with interesting electronic characteristics. The ability to selectively react one functional group while leaving the others intact allows for the synthesis of well-defined monomers that can then be polymerized to create advanced materials for applications in electronics, photonics, and sensor technology.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 4-quinolone-3-carboxylic acid |

| 2-amino-3-formylbenzoic acid |

| 4-hydroxyquinolines |

| 4-chloro-2-fluoro-3-methoxyphenylboronic acid |

| Isoxazolecarboxamides |

| Tetrahydroquinoline |

| Tetrahydroisoquinoline |

| β-ketoester |

| Thioamide |

| α-haloketone |

| β-arylethylamine |

| Poly(azomethine)s |

Future Research Directions and Emerging Opportunities

Development of Asymmetric Synthetic Routes for 4-Chloro-2-fluoro-3-formylbenzoic Acid Derivatives

The synthesis of enantiomerically pure derivatives of this compound is a significant area for future exploration, driven by the increasing demand for chiral molecules in the pharmaceutical and agrochemical industries. Chiral compounds are often more effective and have fewer side effects, as one enantiomer is typically more biologically active than the other.

Future research will likely focus on developing novel asymmetric synthetic strategies to introduce chirality into molecules derived from this compound. One promising approach is the use of chiral catalysts in reactions involving the aldehyde or carboxylic acid functional groups. For instance, asymmetric aldol (B89426) reactions or reductions of the formyl group could be achieved using chiral organocatalysts or transition-metal complexes. The development of palladium-catalyzed reactions that convert hydrocarbon-derived precursors to chiral boron-containing nortricyclanes, which can act as isosteres for meta-disubstituted aromatic rings, showcases the potential for creating complex chiral structures from aromatic precursors. nih.gov With the use of chiral catalysts, such reactions can be performed enantioselectively, and the resulting boron group can be further transformed to introduce a variety of functionalities. nih.gov

Another avenue for exploration is chiral resolution , a technique used to separate a racemic mixture into its individual enantiomers. wikipedia.org This can be achieved by reacting the racemic carboxylic acid with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different physical properties. wikipedia.orglibretexts.org The choice of the resolving agent is crucial and often requires empirical screening of various chiral bases or acids. libretexts.org While effective, this method has the drawback of a theoretical maximum yield of 50% for the desired enantiomer unless the undesired enantiomer can be racemized and recycled. wikipedia.org

The development of methods for the asymmetric synthesis of α-chloroesters and carboxylic acids from α,α-dichloroaldehydes also provides a relevant precedent. researchgate.net Such strategies could potentially be adapted for the asymmetric transformation of the formyl group in this compound derivatives. Furthermore, the synthesis of polysubstituted benzenes often requires careful planning of the reaction sequence to manage the directing effects of the substituents. libretexts.org

Table 1: Potential Asymmetric Synthetic Strategies

| Strategy | Description | Key Considerations |

|---|---|---|

| Chiral Catalysis | Use of chiral organocatalysts or transition-metal complexes to induce enantioselectivity in reactions involving the aldehyde or carboxylic acid groups. | Catalyst design, reaction optimization, substrate scope. |

| Chiral Resolution | Separation of a racemic mixture of a derivative by forming diastereomeric salts with a chiral resolving agent. | Selection of resolving agent, efficiency of separation, potential for racemization of the undesired enantiomer. |

| Adaptation of Existing Methods | Modifying established asymmetric syntheses of related compounds, such as α-chloroesters, for application to derivatives of this compound. | Substrate compatibility, regioselectivity, and stereoselectivity. |

Exploration of Catalytic Applications Involving this compound

The unique structural features of this compound make it a promising candidate for various catalytic applications, either as a catalyst itself or as a ligand for metal-based catalysts.

The presence of both a carboxylic acid and an ortho-formyl group could allow this molecule to act as a bifunctional organocatalyst . For example, the carboxylic acid could act as a Brønsted acid to activate a substrate, while the aldehyde could participate in the catalytic cycle through iminium or enamine activation. The study of 2-carboxyphenylboronic acid, which exists as a cyclized benzoxaborolone, has shown that such ortho-substituted benzoic acids can have unique catalytic properties. acs.org

Furthermore, this compound can serve as a versatile building block for the synthesis of more complex ligands for transition-metal catalysis. The carboxylic acid and aldehyde functionalities can be readily modified to introduce coordinating groups. The halogen substituents can also influence the electronic properties of the resulting ligand, which in turn can fine-tune the activity and selectivity of the metal catalyst. For instance, urea-substituted Rh(III)-cyclopentadienyl catalysts have been shown to accelerate the ortho-C-H olefination of benzoic acid derivatives, with the substituents on the benzoic acid influencing the reaction yield. mt.com

Another significant area of research is the use of this compound and its derivatives as organic linkers in the construction of Metal-Organic Frameworks (MOFs) . MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. rsc.org The properties of MOFs are highly dependent on the structure of the organic linkers. rsc.org The functional groups on this compound can be used to coordinate with metal ions to form robust frameworks with tailored pore sizes and chemical environments. The aldehyde group within the pores could be post-synthetically modified to introduce further functionality or act as a catalytic site. The use of functionalized benzoic acids, such as 4,4'-oxybis(benzoic acid), in the synthesis of MOFs has been demonstrated to yield materials with high selectivity for specific molecules. rsc.org

Table 2: Potential Catalytic Applications

| Application | Description | Potential Advantages |

|---|---|---|

| Organocatalysis | The molecule itself or its derivatives acting as a catalyst. | Bifunctional activation, tunable reactivity through modification. |

| Ligand Synthesis | As a precursor for the synthesis of ligands for transition-metal catalysis. | Fine-tuning of catalyst properties through electronic and steric effects of substituents. |

| Metal-Organic Frameworks (MOFs) | As an organic linker for the construction of porous crystalline materials. | Tailorable pore environment, potential for post-synthetic modification, and catalytic activity within the framework. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like this compound can benefit significantly from modern technologies such as flow chemistry and automated synthesis platforms. These technologies offer improved control over reaction parameters, enhanced safety, and the potential for high-throughput screening and optimization.

Flow chemistry , where reagents are continuously pumped through a reactor, offers several advantages over traditional batch synthesis. mt.comazolifesciences.com These include better heat and mass transfer, which can lead to higher yields and selectivities, as well as the ability to safely handle hazardous reagents and intermediates. azolifesciences.comnih.gov The synthesis of substituted benzoic acids has been studied in continuous flow microreactors, demonstrating the feasibility of this approach for this class of compounds. nih.gov The integration of the synthesis of this compound into a flow process could lead to a more efficient, scalable, and safer manufacturing process. frontiersin.org Multi-step syntheses, which are often required for complex molecules, can be streamlined in a continuous and uninterrupted reactor network. libretexts.org

Automated synthesis platforms combine robotics, software, and analytical tools to perform chemical reactions with minimal human intervention. nih.govyoutube.com These platforms can be used to rapidly screen a wide range of reaction conditions to find the optimal parameters for a given synthesis. youtube.com The development of an automated synthesis route for this compound and its derivatives would allow for the rapid generation of a library of related compounds for screening in drug discovery or materials science applications. The use of automated systems can also reduce the contact of chemists with potentially toxic reagents and solvents, improving laboratory safety. nih.gov

Table 3: Advantages of Modern Synthesis Technologies

| Technology | Key Advantages | Relevance to this compound |

|---|---|---|

| Flow Chemistry | Improved heat and mass transfer, enhanced safety, scalability, potential for multi-step synthesis. | More efficient and safer production, potential for streamlined synthesis of derivatives. |

| Automated Synthesis | High-throughput screening and optimization, increased reproducibility, reduced manual labor. | Rapid discovery of optimal synthesis conditions, generation of compound libraries for screening. |

Sustainable Synthesis Approaches for Halogenated Aromatic Compounds

The development of sustainable and environmentally friendly methods for the synthesis of halogenated aromatic compounds is a critical area of research. Traditional methods for halogenation often involve harsh conditions and the use of toxic reagents. researchgate.net "Green chemistry" principles aim to reduce the environmental impact of chemical processes by using safer solvents, renewable feedstocks, and more efficient catalysts. acs.org